N-Methylhex-5-en-1-amine
Overview
Description
N-Methylhex-5-en-1-amine is an organic compound with the molecular formula C7H15N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a methyl group and a hexenyl chain. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
N-Methylhex-5-en-1-amine (MH5) is a highly versatile compound. As an amine compound composed of nitrogen, carbon, and hydrogen atoms, it holds significant potential for synthesizing other compounds . It serves as a valuable building block for synthesizing a wide array of compounds . Moreover, it plays a crucial role in the synthesis of other amines .
Mode of Action
Although the precise mechanism of action for this compound remains to be fully elucidated, it is currently believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds . Furthermore, it is postulated that the compound can serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Biochemical Pathways
Given its role as a proton donor and potential catalyst, it is likely involved in a variety of biochemical reactions
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a proton donor and potential catalyst, it can facilitate the formation of new compounds, which could have various effects depending on the nature of these compounds .
Biochemical Analysis
Biochemical Properties
N-Methylhex-5-en-1-amine plays a crucial role in biochemical reactions, primarily acting as a proton donor. It engages in reactions with other molecules to form novel compounds. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of new compounds in specific reactions. Although the precise mechanism of action for this compound remains to be fully elucidated, it is believed to act as a catalyst in these biochemical processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a proton donor and catalyst in biochemical reactions suggests that it may play a role in modulating cellular activities and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a proton donor and catalyst facilitates the formation of new compounds and modulates biochemical reactions. This interaction with enzymes and other biomolecules is crucial for its role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular activities, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where the compound exhibits specific biochemical activities at certain concentrations. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role as a proton donor and catalyst influences metabolic flux and metabolite levels. These interactions are crucial for its involvement in biochemical reactions and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activities and effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylhex-5-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-hexen-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methylhex-5-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
N-Methylhex-5-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various compounds, including other amines and polymers.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It finds applications in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-Methylhexylamine: Similar structure but lacks the double bond present in N-Methylhex-5-en-1-amine.
N-Methylpent-4-en-1-amine: Similar structure with a shorter carbon chain.
N-Methylhept-6-en-1-amine: Similar structure with a longer carbon chain.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which imparts distinct reactivity and properties compared to its analogs. This double bond allows for additional chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-methylhex-5-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMETYRXLWWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591138 | |
Record name | N-Methylhex-5-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55863-02-0 | |
Record name | N-Methylhex-5-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLHEX-5-EN-1-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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